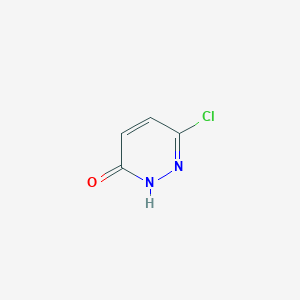

6-Chloro-3-hydroxypyridazine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClN2O/c5-3-1-2-4(8)7-6-3/h1-2H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YICPBKWYZXFJNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NNC1=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30291363 | |

| Record name | 6-chloropyridazin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30291363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19064-67-6 | |

| Record name | 6-Chloro-3-hydroxypyridazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75071 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-chloropyridazin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30291363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-2,3-dihydropyridazin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Pyridazine Core: A Technical Guide to its History, Discovery, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the history, discovery, and development of pyridazine-containing compounds. From their initial synthesis in the late 19th century to their current role as crucial pharmacophores in modern medicine, pyridazines have a rich chemical and therapeutic history. This document details the foundational synthetic methodologies, presents key physicochemical and biological data, and elucidates the mechanisms of action for prominent pyridazine-based drugs through detailed signaling pathway diagrams. Furthermore, a generalized workflow for the discovery and development of such heterocyclic compounds is provided, offering a strategic framework for researchers in the field. All quantitative data is summarized in structured tables for comparative analysis, and detailed experimental protocols for seminal syntheses are included.

Introduction: The Emergence of a Privileged Scaffold

Pyridazine, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry.[1] Though rare in nature, the pyridazine core imparts unique physicochemical properties to molecules, including a high dipole moment and the capacity for robust hydrogen bonding, which are advantageous for drug-target interactions.[1] The journey of pyridazine chemistry began in the late 19th century, and since then, a vast number of derivatives have been synthesized, revealing a broad spectrum of biological activities. These activities range from antibacterial and antifungal to antihypertensive, anticancer, and neuroleptic, making the pyridazine nucleus a focal point in the quest for novel therapeutic agents.[2][3] This guide aims to provide an in-depth exploration of the foundational aspects of pyridazine chemistry and pharmacology, serving as a valuable resource for professionals in drug discovery and development.

A Historical Perspective: The Discovery and Early Synthesis of Pyridazines

The history of pyridazine compounds is rooted in the foundational era of modern organic chemistry. The first synthesis of a pyridazine derivative is credited to the eminent chemist Emil Fischer in 1886, who prepared the compound through the condensation of phenylhydrazine and levulinic acid.[4] The parent pyridazine heterocycle was first prepared by the oxidation of benzocinnoline to pyridazinetetracarboxylic acid, followed by decarboxylation. A more practical route to the parent compound, however, starts from maleic hydrazide.[4]

One of the most common and enduring methods for synthesizing the pyridazine ring system involves the condensation of 1,4-dicarbonyl compounds, such as 1,4-diketones or 4-ketoacids, with hydrazine or its derivatives.[4] This versatile approach allows for the introduction of a wide variety of substituents onto the pyridazine core, paving the way for the exploration of its structure-activity relationships.

Physicochemical and Biological Properties of Pyridazine Derivatives

The strategic incorporation of the pyridazine moiety into a molecule can significantly influence its physicochemical properties, thereby affecting its pharmacokinetic and pharmacodynamic profile. The inherent polarity of the pyridazine ring often enhances aqueous solubility, a desirable trait for drug candidates.[1]

Physicochemical Data

The following table summarizes key physicochemical properties of the parent pyridazine molecule and some of its simple derivatives, providing a baseline for understanding the impact of substitution on its characteristics.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | pKa | cLogP | Dipole Moment (D) |

| Pyridazine | C₄H₄N₂ | 80.09 | 208 | -8 | 2.3 | -0.7 | 4.0 |

| 3-Methylpyridazine | C₅H₆N₂ | 94.12 | 214 | 13 | 2.93 | -0.2 | - |

| 4-Methylpyridazine | C₅H₆N₂ | 94.12 | 221 | 39 | 2.93 | -0.2 | - |

| 3,6-Dichloropyridazine | C₄H₂Cl₂N₂ | 148.98 | 222 | 68-70 | - | 1.1 | - |

Data compiled from various sources, including[1][5].

Biological Activity Data

The pyridazine scaffold is a constituent of numerous compounds with a wide array of biological activities. The following table presents a selection of early and representative pyridazine derivatives with their reported quantitative biological data.

| Compound Class | Example Compound | Biological Activity | Target/Assay | IC₅₀ / MIC | Reference(s) |

| Antibacterial | Chloro-substituted Pyridazine | Antibacterial (Gram-negative) | E. coli | MIC: 0.892-3.744 µg/mL | [4] |

| Antifungal | Imidazo[1,2-b]pyridazine derivative | Antifungal | Alternaria alternata | EC₅₀: 4.0 µg/mL | [6] |

| Antihypertensive | Pyridazinone derivative | Antihypertensive | Angiotensin II receptor (AT₁) antagonism | IC₅₀: 0.42 nM | [3] |

| Anticancer | 1-methoxyphenylpyridazine-6-one | Cytotoxic | KB and HeLa cell lines | ED₅₀: 0.025-1.1 µg/mL | [7] |

| Anticancer | Pyrazolo-pyridazine derivative | Cytotoxic | HepG-2 cell line | IC₅₀: 17.30 µM | [8][9] |

| Anticancer | Pyridazine-based ALK5 inhibitor | Kinase Inhibition | ALK5 | IC₅₀: ~25-fold increase in potency over lead | [10] |

Key Experimental Protocols

This section provides detailed methodologies for key historical and modern syntheses of pyridazine compounds, offering practical guidance for researchers.

Synthesis of Pyridazine from Maleic Hydrazide (A Classic Approach)

This protocol is a generalized representation of a classic method for preparing the parent pyridazine ring.

Materials:

-

Maleic hydrazide

-

Phosphorus oxychloride (POCl₃)

-

Red phosphorus

-

Hydriodic acid (HI)

-

Hydrazine hydrate

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Dichloromethane

Procedure:

-

Chlorination: A mixture of maleic hydrazide and phosphorus oxychloride is heated to produce 3,6-dichloropyridazine.

-

Reduction: The 3,6-dichloropyridazine is then reduced to pyridazine. A common method involves heating with red phosphorus and hydriodic acid.

-

Alternative Reduction: Alternatively, catalytic hydrogenation can be employed for the reduction of the dichloropyradizine.

-

Work-up: The reaction mixture is neutralized with a base, such as sodium hydroxide, and the pyridazine product is extracted with an organic solvent like dichloromethane.

-

Purification: The crude product is purified by distillation or chromatography to yield pure pyridazine.

This is a generalized protocol based on historical synthetic routes. Specific reaction conditions may vary.

Synthesis of a Substituted Pyridazine from a 1,2-Diacylcyclopentadiene (A Modern Example)

This protocol is adapted from a modern synthetic method for preparing a phenyl-substituted pyridazine derivative.[11]

Materials:

-

Phenyl-fulvene (1,2-C₅H₃(COC₆H₅)(COHC₆H₅)) (250 mg, 0.9124 mmol)

-

Methanol (50 mL)

-

Hydrazine hydrate (1 mL, excess)

-

Water (50 mL)

-

Dichloromethane

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: Phenyl-fulvene is combined with methanol in a 250 mL round-bottom flask.

-

Addition of Hydrazine: Excess hydrazine hydrate is added to the solution.

-

Reaction: The solution is stirred at room temperature for 24 hours.

-

Precipitation: After 24 hours, water is added to the reaction mixture, leading to the formation of a precipitate.

-

Extraction: The product is extracted with dichloromethane (3 x 10 mL).

-

Drying and Filtration: The combined organic layers are collected, dried over magnesium sulfate, and filtered.

-

Isolation: The solvent is removed in vacuo to yield the crude product.

-

Characterization: The product, 1,2-C₅H₃(CC₆H₅H)(CC₆H₅N), is collected (178 mg, 0.659 mmol, 71% yield) and characterized by its melting point (202-204.9 °C) and IR spectroscopy.[11]

Signaling Pathways and Mechanisms of Action

The diverse biological activities of pyridazine derivatives stem from their ability to interact with a variety of biological targets and modulate key signaling pathways. This section explores the mechanisms of action of three prominent pyridazine-containing drugs.

Minaprine: A Multifaceted Antidepressant

Minaprine is a pyridazine derivative with antidepressant properties, acting on both the serotonin and dopamine systems.[4][12] Its mechanism involves the inhibition of serotonin and dopamine reuptake, binding to serotonin and dopamine receptors, and reversible inhibition of monoamine oxidase-A (MAO-A).[4][12]

Caption: Minaprine's multifaceted mechanism of action.

Hydralazine: A Vasodilator with a Novel Mechanism

Hydralazine is a direct-acting vasodilator used to treat hypertension.[6][13] While its exact mechanism has been a subject of study for decades, recent evidence suggests a novel pathway involving the inhibition of prolyl hydroxylase domain (PHD) enzymes, leading to the stabilization of hypoxia-inducible factor-1α (HIF-1α).[14][15] This, in turn, upregulates the expression of vasodilatory and angiogenic factors like vascular endothelial growth factor (VEGF).[14][15]

References

- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. reactionbiology.com [reactionbiology.com]

- 3. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]

- 4. Minaprine | C17H22N4O | CID 4199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

- 6. homehealthpatienteducation.com [homehealthpatienteducation.com]

- 7. What is the mechanism of Levosimendan? [synapse.patsnap.com]

- 8. Molecular mechanisms in the action of minaprine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. dovepress.com [dovepress.com]

- 10. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Minaprine, a new drug with antidepressant properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. medicoverhospitals.in [medicoverhospitals.in]

- 14. ahajournals.org [ahajournals.org]

- 15. ahajournals.org [ahajournals.org]

In-Depth Technical Guide to the Fundamental Chemical Properties of 6-Chloro-3-hydroxypyridazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental chemical properties of 6-Chloro-3-hydroxypyridazine (CAS No: 19064-67-6). A crucial heterocyclic building block in medicinal chemistry and materials science, this document details its structural characteristics, physicochemical properties, spectral data, and reactivity. The information is presented to support research, synthesis, and drug development activities involving this compound.

Chemical Structure and Tautomerism

This compound is a substituted pyridazine derivative. It exists in a tautomeric equilibrium between the hydroxy form (this compound) and the more stable keto form, 6-chloropyridazin-3(2H)-one. Spectroscopic and theoretical studies indicate that the pyridazinone tautomer is the predominant form in both solution and the solid state.[1][2] This equilibrium is a critical consideration in its reactivity and interactions.

Caption: Tautomeric equilibrium of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for designing experimental conditions for its synthesis, purification, and application.

| Property | Value | Reference |

| CAS Number | 19064-67-6 | [3][4] |

| Molecular Formula | C₄H₃ClN₂O | [3] |

| Molecular Weight | 130.53 g/mol | [3] |

| Appearance | Off-white to light yellow crystalline solid | [5] |

| Melting Point | 140-144 °C | [4] |

| Boiling Point (Predicted) | 363.2 ± 22.0 °C | [5] |

| Density (Predicted) | 1.437 ± 0.06 g/cm³ | [5] |

| pKa (Predicted) | 4.06 ± 0.10 | [5] |

| Solubility | Soluble in methanol and DMSO (with heating).[5] Water solubility is 1 g/L at 20°C.[6] | [5][6] |

Spectroscopic Data

The structural characterization of this compound is confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the proton environment in the molecule.

| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Reference |

| 6.96 ppm | d | 1H | H-4 | |

| 7.25 ppm | d | 1H | H-5 |

Solvent: CDCl₃

¹³C NMR Spectroscopy

| Carbon Atom | Expected Chemical Shift Range (δ) |

| C=O (C3) | ~164 ppm |

| C-Cl (C6) | ~139 ppm |

| C4 | ~130 ppm |

| C5 | ~135 ppm |

Infrared (IR) Spectroscopy

The IR spectrum indicates the presence of key functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | N-H stretch (in pyridazinone tautomer) |

| 1680-1640 | Strong | C=O stretch (amide) |

| 1600-1450 | Medium | C=C and C=N stretching |

| ~780 | Strong | C-Cl stretch |

Mass Spectrometry

Mass spectrometry confirms the molecular weight and provides insights into the fragmentation pattern. The molecular ion peak [M]⁺ is expected at m/z 130, with a characteristic [M+2]⁺ peak at m/z 132 due to the presence of the ³⁷Cl isotope.

Reactivity

The reactivity of this compound is largely dictated by the pyridazinone ring system and the chloro substituent.

-

Nucleophilic Substitution: The chlorine atom at the 6-position is susceptible to nucleophilic substitution, making it a versatile handle for further functionalization. It can be displaced by various nucleophiles such as amines, alkoxides, and thiolates.[8]

-

Electrophilic Substitution: The pyridazinone ring is generally electron-deficient and therefore less reactive towards electrophilic substitution compared to benzene. However, reactions at the nitrogen atom are possible.

-

N-Alkylation and N-Acylation: The nitrogen atom of the pyridazinone ring can be alkylated or acylated under appropriate conditions.

Caption: Key reaction types of 6-Chloropyridazin-3(2H)-one.

Experimental Protocols

Synthesis of 6-Chloropyridazin-3(2H)-one

This protocol describes the synthesis from 3,6-dichloropyridazine.

Materials:

-

3,6-Dichloropyridazine

-

Concentrated aqueous ammonia or ammonia in absolute ethanol

-

Ethanol (if using aqueous ammonia)

Procedure:

-

Dissolve 3,6-dichloropyridazine in ethanol in a round-bottom flask.

-

Add concentrated aqueous ammonia to the solution.

-

Heat the reaction mixture at reflux for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to yield 6-chloropyridazin-3(2H)-one as a solid.[8]

Caption: Workflow for the synthesis of 6-Chloropyridazin-3(2H)-one.

Spectroscopic Characterization

¹H and ¹³C NMR Spectroscopy:

-

Prepare a ~5-10 mg/mL solution of the compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

-

Process the spectra to assign chemical shifts and coupling constants.[9][10]

Infrared (IR) Spectroscopy:

-

Prepare a KBr pellet of the solid sample or use an ATR accessory.

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Identify characteristic absorption bands for the functional groups present.

Mass Spectrometry:

-

Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., electron ionization - EI).

-

Acquire the mass spectrum and identify the molecular ion peak and major fragment ions.

Conclusion

This compound, predominantly existing as its pyridazinone tautomer, is a valuable heterocyclic compound with a well-defined set of chemical properties. Its reactivity, particularly the susceptibility of the chloro group to nucleophilic displacement, makes it an important intermediate for the synthesis of more complex molecules. This guide provides foundational data and protocols to facilitate its use in research and development.

References

- 1. researchgate.net [researchgate.net]

- 2. ias.ac.in [ias.ac.in]

- 3. chemscene.com [chemscene.com]

- 4. 6-chloropyridazin-3-ol| CAS No:19064-67-6|ZaiQi Bio-Tech [chemzq.com]

- 5. nbinno.com [nbinno.com]

- 6. benchchem.com [benchchem.com]

- 7. An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 8. nbinno.com [nbinno.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Chloro-3-hydroxypyridazine: A Technical Guide for Researchers

IUPAC Name: 6-chloropyridazin-3-ol

CAS Number: 19064-67-6

This technical guide provides an in-depth overview of 6-Chloro-3-hydroxypyridazine, a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a comprehensive summary of its chemical properties, synthesis protocols, and biological relevance.

Core Chemical and Physical Properties

This compound exists in tautomeric equilibrium with its lactam form, 6-chloro-3(2H)-pyridazinone. It is a versatile building block in the synthesis of a wide range of biologically active molecules.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source(s) |

| IUPAC Name | 6-chloropyridazin-3-ol | N/A |

| Synonyms | 3-chloro-1H-pyridazin-6-one, 6-Chloropyridazin-3-ol | [1] |

| CAS Number | 19064-67-6 | [1][2] |

| Molecular Formula | C₄H₃ClN₂O | [1][2] |

| Molecular Weight | 130.53 g/mol | [1][2] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 140.0 to 144.0 °C | [4][5] |

| pKa | 9.80 ± 0.40 (Predicted) | [4] |

| Solubility | Soluble in Methanol | [4] |

| Density | 1.55 ± 0.1 g/cm³ (Predicted) | [4] |

| LogP | 0.4233 | [2] |

| Topological Polar Surface Area (TPSA) | 45.75 Ų | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is crucial for its application in further chemical synthesis. Below are detailed experimental protocols that have been reported in the literature.

Protocol 1: Synthesis from 3,6-Dichloropyridazine

This protocol describes the selective hydrolysis of one chlorine atom from 3,6-dichloropyridazine.

-

Materials:

-

3,6-Dichloropyridazine

-

A mixture of acetic acid and water (5:1 ratio)

-

Potassium acetate

-

Ethyl acetate

-

Saturated brine solution

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve 3,6-dichloropyridazine (1.0 g) in a 5:1 mixture of acetic acid and water (20 mL).

-

Add potassium acetate (an equimolar amount) to the solution.

-

Heat the reaction mixture to 140°C under microwave irradiation for 70 minutes.

-

After cooling, remove the solvent under reduced pressure.

-

To the residue, add ethyl acetate and water. Separate the organic layer.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts, wash with saturated brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution to obtain the product.

-

Biological Significance and Applications

This compound serves as a key scaffold in the development of novel therapeutic agents. Its derivatives have been investigated for a range of biological activities, most notably as cytotoxic agents against various cancer cell lines.

Role in Apoptosis Induction

Several studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cells. This programmed cell death is a critical mechanism for eliminating malignant cells. The pro-apoptotic activity of these compounds is often mediated through the activation of the caspase signaling cascade.

The diagram below illustrates a simplified logical workflow of how a cytotoxic derivative of this compound could initiate apoptosis.

Safety and Handling

This compound is classified as an irritant and is harmful if swallowed. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).[6]

Conclusion

This compound is a valuable heterocyclic compound with significant potential in drug discovery and development. Its versatile chemical nature allows for the synthesis of a diverse range of derivatives with promising biological activities, particularly in the field of oncology. This guide provides a foundational understanding of its properties and applications, intended to support further research and innovation.

References

- 1. 6-Chloropyridazin-3-ol | C4H3ClN2O | CID 252828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. Page loading... [guidechem.com]

- 4. 19064-67-6 CAS MSDS (6-Chloropyridazin-3-ol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 6-chloropyridazin-3-ol| CAS No:19064-67-6|ZaiQi Bio-Tech [chemzq.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

Tautomerism of 6-Chloro-3-hydroxypyridazine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-3-hydroxypyridazine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. A critical aspect of its chemical behavior is its existence in a state of tautomeric equilibrium. This technical guide provides a comprehensive overview of the tautomerism of this compound, detailing the predominant tautomeric forms, experimental methodologies for their characterization, and computational approaches for predicting their relative stabilities. This document is intended to serve as a resource for researchers engaged in the study and application of pyridazine derivatives.

Introduction to Tautomerism in 3-Hydroxypyridazines

Tautomerism is a phenomenon where a single chemical compound exists in two or more interconvertible forms that differ in the position of a proton and the location of a double bond. For 3-hydroxypyridazine and its derivatives, the principal tautomeric relationship is between the aromatic hydroxy (enol) form and the non-aromatic pyridazinone (keto) form.

The position of this equilibrium is influenced by various factors, including the electronic nature of substituents on the pyridazine ring, the solvent, temperature, and the physical state (solution or solid). Understanding the predominant tautomeric form is crucial as it dictates the molecule's physicochemical properties, such as its hydrogen bonding capabilities, polarity, and shape, which in turn affect its biological activity and pharmacokinetic profile.

The Tautomeric Equilibrium of this compound

This compound exists in a dynamic equilibrium between two primary tautomeric forms:

-

Hydroxy (enol) form: this compound

-

Oxo (keto) form: 6-Chloro-3(2H)-pyridazinone

Consistent with studies on related 3-hydroxypyridazine systems, the equilibrium for this compound strongly favors the oxo (keto) form , 6-Chloro-3(2H)-pyridazinone.[1][2] This preference is attributed to the greater thermodynamic stability of the amide-like functionality in the keto form compared to the enol form. The IUPAC name for this compound is often given as 3-chloro-1H-pyridazin-6-one, reflecting the predominance of this tautomer.

The tautomeric equilibrium can be represented as follows:

Quantitative Analysis of Tautomeric Equilibrium

Table 1: Hypothetical Tautomer Ratios in Different Solvents

| Solvent | Dielectric Constant (ε) | Predominant Tautomer | Hypothetical Keq ([Keto]/[Enol]) |

| Gas Phase | 1 | Enol/Keto | ~1-10 |

| Dioxane | 2.2 | Keto | >10 |

| Chloroform | 4.8 | Keto | >50 |

| Ethanol | 24.6 | Keto | >100 |

| Water | 80.1 | Keto | >200 |

Note: This table is illustrative and based on general trends observed for similar heterocyclic systems. The actual equilibrium constants for this compound may vary.

Experimental Protocols for Tautomerism Investigation

The determination of the tautomeric equilibrium in solution is typically achieved through a combination of spectroscopic and computational methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for identifying and quantifying tautomers in solution, as the different forms will have distinct chemical shifts.

Protocol for NMR Analysis:

-

Sample Preparation: Dissolve a precisely weighed sample of this compound in the desired deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) to a concentration of approximately 10-20 mg/mL.

-

¹H NMR Spectroscopy: Acquire a ¹H NMR spectrum. The signals for the vinyl protons and the N-H proton of the keto form will be distinct from the vinyl and O-H protons of the enol form. The ratio of the tautomers can be determined by integrating the respective signals.

-

¹³C NMR Spectroscopy: Acquire a ¹³C NMR spectrum. The carbonyl carbon of the keto form will have a characteristic chemical shift in the range of 160-180 ppm, which is absent in the enol form.

-

¹⁵N NMR Spectroscopy: If sensitivity allows, ¹⁵N NMR can provide unambiguous evidence. The nitrogen atoms in the two tautomers will have significantly different chemical shifts.

-

Data Analysis: Compare the observed chemical shifts with those of locked-in analogues (e.g., N-methylated for the keto form and O-methylated for the enol form) or with computationally predicted spectra to definitively assign the signals to each tautomer.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria, as the two forms will have different absorption maxima (λ_max) due to their different electronic systems.

Protocol for UV-Vis Analysis:

-

Sample Preparation: Prepare a dilute solution of this compound in the solvent of interest (e.g., ethanol, water, cyclohexane).

-

Spectral Acquisition: Record the UV-Vis spectrum over a range of approximately 200-400 nm.

-

Solvent Effects: Repeat the measurement in a series of solvents with varying polarities. A shift in the equilibrium position will be reflected in changes in the absorption spectrum.

-

Data Analysis: The individual spectra of the tautomers can be deconvoluted from the overlapping experimental spectra. The ratio of the tautomers can be estimated from the relative intensities of their characteristic absorption bands.

Computational Chemistry (Density Functional Theory - DFT)

DFT calculations are instrumental in predicting the relative stabilities of tautomers and corroborating experimental findings.

Protocol for DFT Calculations:

-

Structure Generation: Build the 3D structures of both the enol and keto tautomers of this compound using a molecular modeling software.

-

Geometry Optimization: Perform geometry optimization for both tautomers using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)). This should be done for the gas phase and also by incorporating a solvent model (e.g., Polarizable Continuum Model - PCM) to simulate solution-phase conditions.

-

Energy Calculation: Calculate the electronic energies, enthalpies, and Gibbs free energies for the optimized structures of both tautomers.

-

Data Analysis: The tautomer with the lower Gibbs free energy is predicted to be the more stable and therefore the predominant form. The energy difference can be used to estimate the equilibrium constant (Keq) using the equation: ΔG = -RT ln(Keq).

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the investigation of tautomerism.

Biological Significance and Signaling Pathways

A thorough review of the current literature did not reveal any specific, documented involvement of this compound in biological signaling pathways. However, the pyridazinone scaffold is a well-known pharmacophore present in a variety of biologically active molecules, including cardiovascular, analgesic, and anti-inflammatory agents. The tautomeric state of the molecule is critical for its interaction with biological targets, as it determines the hydrogen bond donor and acceptor patterns. Therefore, a comprehensive understanding of its tautomerism is a prerequisite for rational drug design and development involving this scaffold.

Conclusion

This compound predominantly exists in its keto tautomeric form, 6-Chloro-3(2H)-pyridazinone, particularly in solution. This has significant implications for its chemical and biological properties. The characterization of this tautomeric equilibrium can be effectively achieved through a combination of modern spectroscopic techniques, including NMR and UV-Vis spectroscopy, and supported by computational methods such as DFT. This guide provides the foundational knowledge and experimental frameworks necessary for researchers to confidently investigate and utilize this compound in their scientific endeavors.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of 6-Chloro-3-hydroxypyridazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and bonding of 6-Chloro-3-hydroxypyridazine, a heterocyclic compound of interest in medicinal chemistry and materials science. The document details its structural features, including tautomerism, and provides key quantitative data on its molecular geometry. Furthermore, detailed experimental protocols for its synthesis and characterization via spectroscopic methods are presented. Visual diagrams generated using Graphviz are included to illustrate key concepts such as tautomeric equilibrium and experimental workflows.

Molecular Structure and Bonding

This compound (CAS No: 19064-67-6, Molecular Formula: C₄H₃ClN₂O, Molecular Weight: 130.53 g/mol ) is a substituted pyridazine, an aromatic six-membered heterocycle containing two adjacent nitrogen atoms.[1][2] The presence of the chloro and hydroxyl substituents significantly influences the electronic properties and reactivity of the pyridazine ring.

Tautomerism

A critical aspect of the molecular structure of this compound is its existence in a tautomeric equilibrium between the enol form (this compound) and the more stable keto form (6-chloro-3(2H)-pyridazinone).[1][2] Spectroscopic and computational evidence suggests that in most conditions, the pyridazinone form is predominant. This tautomerism is a key determinant of its chemical reactivity and its interactions in biological systems.

Figure 1: Tautomeric equilibrium of this compound.

Molecular Geometry

The precise molecular geometry of this compound in its crystalline form has been determined by X-ray crystallography. The crystal structure is deposited in the Crystallography Open Database (COD) under the identifier 7228161.[1] The key bond lengths and angles from this study are summarized in the table below. These experimental values are crucial for computational modeling and for understanding the molecule's steric and electronic properties.

| Bond | Length (Å) | Angle | Degree (°) |

| Cl - C(6) | Data not available | C(6) - N(1) - N(2) | Data not available |

| N(1) - N(2) | Data not available | N(1) - N(2) - C(3) | Data not available |

| N(2) - C(3) | Data not available | N(2) - C(3) - C(4) | Data not available |

| C(3) - C(4) | Data not available | C(3) - C(4) - C(5) | Data not available |

| C(4) - C(5) | Data not available | C(4) - C(5) - C(6) | Data not available |

| C(5) - C(6) | Data not available | C(5) - C(6) - N(1) | Data not available |

| C(3) - O(3) | Data not available | N(2) - C(3) - O(3) | Data not available |

| (Note: Specific bond lengths and angles from the primary crystallographic study were not directly accessible at the time of this report. The table structure is provided for when this data becomes available.) |

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the hydrolysis of 3,6-dichloropyridazine.[3]

Materials:

-

3,6-Dichloropyridazine

-

Acetic acid

-

Water

-

Potassium acetate

-

Ethyl acetate

-

Saturated brine solution

-

Anhydrous sodium sulfate

-

Microwave reactor

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

A solution of 3,6-dichloropyridazine (1 g, 6.71 mmol) in a 5:1 mixture of acetic acid and water (20 mL) is prepared in a microwave-safe reaction vessel.

-

Potassium acetate (0.66 g, 6.71 mmol) is added to the solution.

-

The reaction mixture is heated to 140°C under microwave irradiation for 70 minutes.[3]

-

Upon completion, the reaction vessel is cooled to room temperature.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The residue is partitioned between ethyl acetate and water.

-

The aqueous layer is extracted three times with ethyl acetate.

-

The combined organic layers are washed with saturated brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is evaporated under reduced pressure to yield the crude product.

-

The crude product can be further purified by recrystallization or column chromatography.

Spectroscopic Characterization

Objective: To confirm the chemical structure and purity of the synthesized compound.

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

NMR tubes

-

Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

-

Internal standard (e.g., Tetramethylsilane - TMS)

Procedure:

-

Dissolve 5-10 mg of the purified this compound in approximately 0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.

-

Add a small amount of TMS as an internal standard (0 ppm).

-

Place the NMR tube in the spectrometer's probe.

-

Acquire ¹H NMR and ¹³C NMR spectra.

-

Process the spectra (Fourier transform, phase correction, and baseline correction).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, coupling constants, and multiplicities to assign the signals to the respective nuclei in the molecule. For aromatic protons, signals are typically observed in the 6.5-8.0 ppm region.[4]

Objective: To identify the functional groups present in the molecule.

Instrumentation:

-

FT-IR spectrometer

-

Agate mortar and pestle

-

KBr press or ATR accessory

-

Potassium bromide (KBr), IR grade

Procedure (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the dry, solid sample with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.[5]

-

Transfer a portion of the mixture to a pellet-forming die.

-

Press the powder under high pressure to form a transparent or translucent KBr pellet.

-

Place the pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands for the functional groups, such as O-H stretching (broad band around 3200-3600 cm⁻¹ for the enol form), N-H stretching (around 3300 cm⁻¹ for the keto form), C=O stretching (around 1650 cm⁻¹ for the keto form), and C-Cl stretching (typically in the fingerprint region).

Objective: To determine the electronic absorption properties of the molecule.

Instrumentation:

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile)

Procedure:

-

Prepare a stock solution of known concentration of this compound in a suitable UV-transparent solvent.

-

Prepare a series of dilutions from the stock solution.

-

Fill a quartz cuvette with the pure solvent to be used as a blank.

-

Record the baseline spectrum with the blank.

-

Record the UV-Vis absorption spectra for each of the diluted solutions over a specific wavelength range (e.g., 200-400 nm).

-

Identify the wavelength(s) of maximum absorbance (λmax).[6]

-

If quantitative analysis is required, a calibration curve of absorbance versus concentration can be constructed to determine the molar absorptivity (ε) using the Beer-Lambert law.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

References

- 1. 6-Chloropyridazin-3-ol | C4H3ClN2O | CID 252828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine | Semantic Scholar [semanticscholar.org]

- 3. 6-Chloropyridazin-3-ol synthesis - chemicalbook [chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Physicochemical Properties of 6-Chloropyridazin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloropyridazin-3-ol, with the CAS Number 19064-67-6, is a halogenated heterocyclic organic compound.[1] It belongs to the pyridazine class of molecules, which are known for their wide range of biological activities and frequent use as pharmacophores in medicinal chemistry. This compound primarily serves as a crucial building block and intermediate in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries.[1][2][3] Structurally, it features a pyridazine ring substituted with a chlorine atom and a hydroxyl group, leading to tautomerism where it can exist as 6-chloropyridazin-3(2H)-one.[1][4] This document provides a comprehensive overview of its core physicochemical properties, experimental protocols for its synthesis, and its role as a precursor in the development of biologically active agents.

Physicochemical Data

The key physicochemical properties of 6-chloropyridazin-3-ol are summarized in the table below. These parameters are critical for understanding the compound's behavior in various chemical and biological systems, including its reactivity, solubility, and potential for further functionalization.

| Property | Value | Source |

| IUPAC Name | 3-chloro-1H-pyridazin-6-one | [5] |

| CAS Number | 19064-67-6 | [1][5][6] |

| Molecular Formula | C₄H₃ClN₂O | [1][4][5][6] |

| Molecular Weight | 130.53 g/mol | [1][4][5][6] |

| Appearance | White to off-white powder or crystal | [1][6] |

| Melting Point | 140.0 to 144.0 °C | [4][6][7] |

| Density | 1.55 ± 0.1 g/cm³ (Predicted) | [6][7] |

| pKa | 9.80 ± 0.40 (Predicted) | [6][7][8] |

| LogP (XLogP3-AA) | 0.3 | [1][5] |

| Solubility | Sparingly soluble in water; Soluble in Methanol | [1][6][7][9] |

| Topological Polar Surface Area | 41.5 Ų | [1][5] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Refractive Index | 1.632 (Predicted) | [4][6] |

| InChI Key | YICPBKWYZXFJNB-UHFFFAOYSA-N | [1][4][8] |

| Canonical SMILES | C1=CC(=NNC1=O)Cl | [1][4][5] |

Experimental Protocols: Synthesis

Detailed experimental protocols for the determination of the physicochemical properties listed above are not widely available in primary literature, with many values being predicted through computational models. However, established protocols for the synthesis of 6-chloropyridazin-3-ol from 3,6-dichloropyridazine have been documented. Two common methods are detailed below.

Protocol 1: Synthesis via Microwave-Assisted Hydrolysis

This method utilizes microwave heating to accelerate the selective hydrolysis of one chlorine atom from 3,6-dichloropyridazine.

Materials:

-

3,6-dichloropyridazine

-

Potassium acetate (KOAc)

-

Acetic acid (AcOH)

-

Water

-

Ethyl acetate

-

Saturated brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

A solution of 3,6-dichloropyridazine (1.0 g, 6.71 mmol) and potassium acetate (0.66 g, 6.71 mmol) is prepared in a 5:1 mixture of acetic acid and water (20 mL).[10][11]

-

The reaction mixture is heated to 140 °C for 70 minutes under microwave conditions.[10][11]

-

Upon completion, the reaction vessel is cooled to room temperature.

-

The resulting residue is partitioned between ethyl acetate and water.

-

The aqueous layer is separated and further extracted with ethyl acetate.[10][11]

-

The organic phases are combined, washed with a saturated brine solution, and dried over anhydrous sodium sulfate.[10][11]

-

The solvent is concentrated to yield the final product, 6-chloro-2H-pyridazin-3-one. A typical yield is approximately 92.5%.[10][11]

-

The product can be characterized by ¹H NMR spectroscopy.[10][11]

Protocol 2: Synthesis via Reflux in Ethanol

This protocol involves the nucleophilic substitution of a chlorine atom using ethanol as both a solvent and reactant under reflux conditions.

Materials:

-

3,6-dichloropyridazine

-

Absolute ethanol

-

Saturated ammonium chloride (NH₄Cl) solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Petroleum ether

Procedure:

-

In a 50 mL round-bottom flask, 3,6-dichloropyridazine (1.00 g, 6.71 mmol) is dissolved in absolute ethanol (10 mL).[11]

-

The mixture is stirred at reflux for 24 hours.[11]

-

After cooling to room temperature, a saturated aqueous solution of NH₄Cl (30 mL) is added.[11]

-

The resulting solution is extracted with dichloromethane (3 x 30 mL).[11]

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under vacuum.[11]

-

The crude solid is triturated in petroleum ether and filtered through a Büchner funnel to afford the pure product. A typical yield is approximately 90%.[11]

Visualizations

Experimental Workflow: Synthesis of 6-Chloropyridazin-3-ol

The following diagram illustrates the two primary laboratory-scale synthesis routes starting from 3,6-dichloropyridazine.

Caption: Workflow for two synthesis methods of 6-chloropyridazin-3-ol.

Logical Relationship: Role as a Synthetic Intermediate

6-Chloropyridazin-3-ol is not typically an end-product but rather a versatile intermediate. Its functional groups (a nucleophilic hydroxyl group and an electrophilic carbon attached to chlorine) allow for sequential reactions to build more complex, biologically active molecules. The diagram below illustrates this logical relationship in drug discovery.

Caption: Logical flow from intermediate to complex active molecules.

References

- 1. Page loading... [wap.guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 6-chloropyridazin-3-ol| CAS No:19064-67-6|ZaiQi Bio-Tech [chemzq.com]

- 5. 6-Chloropyridazin-3-ol | C4H3ClN2O | CID 252828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. 6-Chloropyridazin-3-ol CAS#: 19064-67-6 [m.chemicalbook.com]

- 8. 6-Chloropyridazin-3-ol price,buy 6-Chloropyridazin-3-ol - chemicalbook [chemicalbook.com]

- 9. 19064-67-6 CAS MSDS (6-Chloropyridazin-3-ol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. 6-Chloropyridazin-3-ol | 19064-67-6 [chemicalbook.com]

- 11. 6-Chloropyridazin-3-ol synthesis - chemicalbook [chemicalbook.com]

Spectroscopic Profile of 6-Chloro-3-hydroxypyridazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 6-Chloro-3-hydroxypyridazine (CAS No: 19064-67-6). Due to the tautomeric nature of this molecule, it exists in equilibrium with 6-chloropyridazin-3(2H)-one. The presented data is a composite of expected values derived from analogous structures and publicly available spectral information. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition.

Core Spectroscopic Data

The following tables summarize the expected quantitative spectroscopic data for this compound. These values are based on typical ranges for the functional groups and structural motifs present in the molecule and should be considered as predictive.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~7.0 - 7.2 | Doublet | 1H | H-4 |

| ~7.4 - 7.6 | Doublet | 1H | H-5 |

| ~11.0 - 13.0 | Broad Singlet | 1H | N-H (amide) / O-H (enol) |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) (ppm) | Assignment |

| ~125 - 130 | C-4 |

| ~130 - 135 | C-5 |

| ~145 - 150 | C-6 |

| ~155 - 160 | C-3 |

Solvent: DMSO-d₆

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Broad | O-H / N-H stretch |

| 3100 - 3000 | Medium | C-H stretch (aromatic) |

| 1680 - 1640 | Strong | C=O stretch (amide I) |

| 1600 - 1550 | Medium | C=N stretch |

| 1450 - 1400 | Medium | C=C stretch |

| ~750 | Strong | C-Cl stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 130/132 | High | [M]⁺ (Molecular ion, with ³⁵Cl/³⁷Cl isotopes) |

| 102/104 | Medium | [M-CO]⁺ |

| 95 | Medium | [M-Cl]⁺ |

| 75 | Medium | Further fragmentation |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, in a standard 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.

-

¹H NMR Acquisition: Proton NMR spectra are acquired with a spectral width of 0-16 ppm. A sufficient number of scans (typically 16-64) are averaged to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak (DMSO-d₆ at 2.50 ppm).

-

¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired with a spectral width of 0-200 ppm. A proton-decoupled pulse sequence is used. A larger number of scans (typically 1024-4096) are required due to the low natural abundance of ¹³C. Chemical shifts are referenced to the solvent peak (DMSO-d₆ at 39.52 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, a small amount of the solid sample is placed directly onto the ATR crystal.

-

Instrumentation: The IR spectrum is recorded using an FTIR spectrometer.

-

Data Acquisition: A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded. The sample is then placed in the infrared beam path, and the sample spectrum is recorded. The final spectrum is typically an average of 16-32 scans with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe for solid samples or after dissolution in a suitable solvent for techniques like Electrospray Ionization (ESI).

-

Ionization: Electron Impact (EI) ionization is a common method for this type of molecule. A beam of electrons (typically at 70 eV) bombards the sample, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Visualized Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a novel or known chemical compound.

Caption: A flowchart of the general experimental workflow for chemical compound characterization.

The Role of 6-Chloro-3-hydroxypyridazine as a Pharmacophore: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 6-chloro-3-hydroxypyridazine core is a privileged scaffold in medicinal chemistry, serving as a versatile pharmacophore for the development of a diverse range of therapeutic agents. Its unique electronic properties and ability to participate in various chemical transformations make it a valuable starting point for the synthesis of molecules with potent biological activities. This technical guide provides an in-depth analysis of the role of the this compound moiety as a pharmacophore, with a focus on its application in the design of kinase inhibitors and cytotoxic agents. Detailed experimental protocols for the synthesis and biological evaluation of derivatives are provided, along with a summary of their quantitative biological data. Furthermore, key signaling pathways targeted by these compounds are visualized to facilitate a deeper understanding of their mechanisms of action.

Introduction: The Pyridazine Nucleus in Medicinal Chemistry

Pyridazine and its derivatives are a class of heterocyclic compounds that have garnered significant attention in drug discovery due to their wide spectrum of pharmacological activities.[1][2] The presence of two adjacent nitrogen atoms in the six-membered ring imparts unique physicochemical properties, influencing the molecule's polarity, hydrogen bonding capacity, and metabolic stability. The introduction of various substituents onto the pyridazine ring allows for the fine-tuning of its biological activity, leading to the development of compounds with analgesic, anti-inflammatory, antimicrobial, and anticancer properties.[1][2]

The this compound scaffold, in particular, offers several advantages for drug design. The chlorine atom at the 6-position can act as a leaving group for nucleophilic substitution reactions or participate in halogen bonding, while the hydroxyl group at the 3-position can be a key hydrogen bond donor or acceptor, or serve as a handle for further derivatization through O-alkylation. This dual functionality makes it an attractive starting material for the generation of diverse chemical libraries.

The this compound Pharmacophore in Kinase Inhibition

Kinases are a class of enzymes that play a crucial role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, kinase inhibitors have emerged as a major class of therapeutic agents. The this compound scaffold has been successfully employed in the design of potent inhibitors of several kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and p38 Mitogen-Activated Protein Kinase (p38 MAPK).

VEGFR-2 Inhibition

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 is therefore a validated strategy for cancer therapy. Several studies have demonstrated that pyridazine derivatives can effectively inhibit VEGFR-2 kinase activity. The this compound moiety can be incorporated into larger molecules that occupy the ATP-binding site of the kinase, with the pyridazine ring forming key hydrogen bonds and the chloro-substituent potentially interacting with hydrophobic pockets.

p38 MAPK Inhibition

The p38 MAPK signaling pathway is involved in cellular responses to stress and inflammation. Overactivation of this pathway can contribute to a variety of inflammatory diseases and cancer. The pyridazine scaffold has been explored for the development of p38 MAPK inhibitors. The this compound core can serve as a template for designing molecules that fit into the ATP-binding pocket of p38 MAPK, disrupting its signaling cascade.

Cytotoxic Activity and Apoptosis Induction

In addition to specific kinase inhibition, derivatives of this compound have demonstrated potent cytotoxic effects against various cancer cell lines. This cytotoxicity is often mediated through the induction of apoptosis, or programmed cell death. One of the key mechanisms involved is the activation of caspases, a family of proteases that execute the apoptotic process. Specifically, the activation of caspase-3 and caspase-7 is a hallmark of apoptosis.

Quantitative Biological Data

The following tables summarize the in vitro biological activities of various derivatives incorporating the 6-chloropyridazine pharmacophore.

Table 1: Cytotoxicity of 6-Chloropyridazine Derivatives against Cancer Cell Lines

| Compound ID | Cell Line | IC50 (µM) | Reference |

| 4f | SB-ALL | ~1.64-5.66 | [3] |

| 4j | SB-ALL | ~1.64-5.66 | [3] |

| 4q | SB-ALL | ~1.64-5.66 | [3] |

| 4f | NALM-6 | ~1.14-3.7 | [3] |

| 4j | NALM-6 | ~1.14-3.7 | [3] |

| 4q | NALM-6 | ~1.14-3.7 | [3] |

Table 2: VEGFR-2 Inhibitory Activity of Pyridazine Derivatives

| Compound ID | Target | IC50 (µM) | Reference |

| 11 | VEGFR-2 | 0.19 | [3] |

| 13b | VEGFR-2 | 0.21 | [3] |

| 10e | VEGFR-2 | 0.25 | [3] |

| Sorafenib (Reference) | VEGFR-2 | 0.08 | [3] |

Experimental Protocols

Synthesis of 6-Chloro-3-alkoxypyridazine Derivatives (Representative Protocol)

This protocol describes a general method for the O-alkylation of this compound.

Materials:

-

This compound

-

Appropriate alkyl halide (e.g., benzyl bromide)

-

Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate) to afford the desired 6-chloro-3-alkoxypyridazine derivative.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: General workflow for the synthesis of 6-chloro-3-alkoxypyridazine derivatives.

Biological Assays

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., NALM-6, SB-ALL)

-

Complete cell culture medium

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Treat the cells with various concentrations of the test compounds (dissolved in DMSO, final DMSO concentration <0.5%) and incubate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

This luminescent assay measures the activity of caspases-3 and -7, key executioners of apoptosis.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

Caspase-Glo® 3/7 Reagent

-

White-walled 96-well plates

-

Luminometer

Procedure:

-

Seed cells in a white-walled 96-well plate and treat with test compounds as described for the MTT assay.

-

After the incubation period, equilibrate the plate to room temperature.

-

Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

-

Mix the contents on a plate shaker for 30 seconds.

-

Incubate the plate at room temperature for 1-3 hours.

-

Measure the luminescence using a luminometer.

-

The luminescent signal is proportional to the amount of caspase-3/7 activity.

This assay measures the ability of a compound to inhibit the phosphorylation activity of the VEGFR-2 enzyme.

Materials:

-

Recombinant human VEGFR-2 enzyme

-

Kinase buffer

-

ATP

-

Poly (Glu, Tyr) 4:1 substrate

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

96-well plates

-

Luminometer

Procedure:

-

Prepare serial dilutions of the test compound in kinase buffer.

-

In a 96-well plate, add the kinase buffer, VEGFR-2 enzyme, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding a mixture of ATP and the substrate.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced (which is proportional to the kinase activity) using the ADP-Glo™ reagent and a luminometer.

-

Calculate the percentage of inhibition relative to the control (no inhibitor) and determine the IC50 value.

Signaling Pathways

The following diagrams illustrate the key signaling pathways targeted by this compound derivatives.

Caption: Inhibition of the VEGFR-2 signaling pathway by pyridazine derivatives.

Caption: Inhibition of the p38 MAPK signaling pathway by pyridazine derivatives.

Conclusion

The this compound scaffold represents a highly valuable pharmacophore in modern drug discovery. Its synthetic tractability and the diverse biological activities of its derivatives underscore its importance for the development of novel therapeutic agents. The ability of these compounds to potently inhibit key kinases such as VEGFR-2 and p38 MAPK, as well as to induce apoptosis in cancer cells, highlights their potential in oncology and inflammatory diseases. The data and protocols presented in this guide are intended to serve as a comprehensive resource for researchers in the field, facilitating the further exploration and optimization of this compound-based compounds as next-generation therapeutics.

References

The Pyridazine Ring System: A Cornerstone of Modern Drug Discovery and Biological Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including its high polarity, ability to act as a hydrogen bond acceptor, and capacity for π-π stacking interactions, make it a versatile building block for the design of novel therapeutic agents.[1] This guide provides a comprehensive overview of the biological significance of the pyridazine ring system, with a focus on its role in anticancer, antimicrobial, and cardiovascular therapies. It includes quantitative data on the activity of key pyridazine derivatives, detailed experimental protocols for their evaluation, and visualizations of their mechanisms of action.

Diverse Pharmacological Activities of Pyridazine Derivatives

The pyridazine nucleus is a key structural component in a wide array of biologically active molecules, demonstrating a broad spectrum of pharmacological activities. These include antibacterial, anti-depressant, antidiabetic, anti-hypertensive, analgesic, anti-tumor, and antiviral properties.[2][3] The versatility of the pyridazine scaffold allows for facile substitution and functionalization, enabling medicinal chemists to fine-tune the pharmacological profile of lead compounds.[2][3]

Anticancer Activity

Pyridazine derivatives have shown significant promise as anticancer agents, targeting various hallmarks of cancer, including uncontrolled cell proliferation, angiogenesis, and aberrant cell signaling.[4][5][6] A substantial number of pyridazine-containing compounds have been synthesized and evaluated for their ability to inhibit key oncogenic targets such as vascular endothelial growth factor receptor 2 (VEGFR-2), tyrosine kinases, and cyclin-dependent kinases (CDKs).[7][8][9][10]

Table 1: Anticancer Activity of Selected Pyridazine Derivatives

| Compound | Target | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 5b | VEGFR-2 | HCT-116 (Colon) | Not specified, but 92.2% inhibition at 10 µM | [7][10] |

| Pyrazolo-pyridazine 4 | EGFR, CDK-2/cyclin A2 | HepG-2 (Liver) | 17.30 | [9] |

| Pyrazolo-pyridazine 4 | EGFR, CDK-2/cyclin A2 | HCT-116 (Colon) | 18.38 | [9] |

| Pyrazolo-pyridazine 4 | EGFR, CDK-2/cyclin A2 | MCF-7 (Breast) | 27.29 | [9] |

| Nano-formulation 4-SLNs | EGFR, CDK-2/cyclin A2 | HepG-2 (Liver) | 4.80 | [9] |

| Nano-formulation 4-SLNs | EGFR, CDK-2/cyclin A2 | HCT-116 (Colon) | 7.56 | [9] |

| Nano-formulation 4-SLNs | EGFR, CDK-2/cyclin A2 | MCF-7 (Breast) | 6.41 | [9] |

Antimicrobial Activity

The pyridazine scaffold is also a key component in the development of novel antimicrobial agents.[11][12] Derivatives of pyridazine have demonstrated activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungal strains.[13][14][15] The mechanism of action for many of these compounds is still under investigation, but some are believed to interfere with essential bacterial processes.

Table 2: Antimicrobial Activity of Selected Pyridazine Derivatives

| Compound | Bacterial Strain | MIC (µM) | Reference |

| Compound 7 | S. aureus (MRSA) | 7.8 | [13] |

| Compound 7 | E. coli | 7.8 | [13] |

| Compound 7 | A. baumannii | 7.8 | [13] |

| Compound 13 | P. aeruginosa | 7.48 | [13] |

| Compound 13 | A. baumannii | 3.74 | [13] |

| Chloro derivatives | E. coli | 0.892–3.744 (µg/mL) | [15] |

| Chloro derivatives | P. aeruginosa | 0.892–3.744 (µg/mL) | [15] |

Cardiovascular Activity

Pyridazine-based compounds have been investigated for their potential in treating cardiovascular diseases, particularly as vasorelaxant and antihypertensive agents.[16][17][18][19][20] Some pyridazinone derivatives have been shown to induce relaxation of vascular smooth muscle, suggesting their potential as treatments for hypertension.[16]

Table 3: Vasorelaxant Activity of Selected Pyridazine Derivatives

| Compound | Assay | EC50 (µM) | Reference |

| Acid derivative (16) | Rat thoracic aortic rings | 0.339 | [16] |

| Ester analog (17) | Rat thoracic aortic rings | 1.225 | [16] |

| 4-methoxyphenyl hydrazide (18) | Rat thoracic aortic rings | 1.204 | [16] |

| Compound 4f | Rat thoracic aorta | 0.0136 | [21] |

| Compound 4h | Rat thoracic aorta | 0.0117 | [21] |

| Compound 5d | Rat thoracic aorta | 0.0053 | [21] |

| Compound 5e | Rat thoracic aorta | 0.0025 | [21] |

| Hydralazine (Reference) | Rat thoracic aortic rings | 18.210 | [16][17] |

Mechanism of Action of Key Pyridazine-Containing Drugs

Several pyridazine-containing drugs have received regulatory approval and serve as important therapeutic agents. Understanding their mechanisms of action provides insight into the biological significance of the pyridazine scaffold.

Ponatinib

Ponatinib is a potent multi-targeted tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[3][4][22] Its mechanism of action involves the inhibition of the BCR-ABL tyrosine kinase, including the T315I mutant, which confers resistance to other tyrosine kinase inhibitors.[3][4][23][24] By binding to the ATP-binding site of BCR-ABL, ponatinib blocks its kinase activity, thereby inhibiting downstream signaling pathways that promote cancer cell proliferation and survival.[3][4][22]

Deucravacitinib

Deucravacitinib is a first-in-class, oral, selective inhibitor of tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[11][12][25] It is approved for the treatment of moderate-to-severe plaque psoriasis.[11][12] Deucravacitinib allosterically inhibits TYK2 by binding to its regulatory pseudokinase domain (JH2).[25] This selective inhibition blocks the signaling of key cytokines implicated in the pathogenesis of psoriasis, including interleukin-23 (IL-23), IL-12, and type I interferons.[7][12][26]

Relugolix

Relugolix is an orally active, non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonist.[1][2][27] It is used in the treatment of advanced prostate cancer and uterine fibroids.[1][27] Relugolix competitively binds to GnRH receptors in the pituitary gland, inhibiting the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][2][28][29] This leads to a reduction in the production of testosterone in men and estrogen in women, which is beneficial in hormone-sensitive conditions.[1][2]

Experimental Protocols

This section provides an overview of common experimental methodologies used to evaluate the biological activity of pyridazine derivatives.

In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

-

Human cancer cell lines (e.g., HCT-116, MCF-7, HepG-2)[9]

-

Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

Pyridazine derivatives dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[30]

-

Compound Treatment: Treat the cells with various concentrations of the pyridazine derivatives (typically in a serial dilution) and a vehicle control (DMSO). Incubate for 48-72 hours.[30]

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[30]

In Vitro VEGFR-2 Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2.

Materials:

-

Recombinant human VEGFR-2 enzyme

-

Kinase buffer

-

ATP

-

Substrate (e.g., a synthetic peptide)

-

Pyridazine derivatives

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

384-well plates

-

Plate reader

Procedure:

-

Reaction Setup: In a 384-well plate, add the VEGFR-2 enzyme, the pyridazine derivative at various concentrations, and the substrate in the kinase buffer.

-

Initiate Reaction: Start the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Stop Reaction and Detect: Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.

-

Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.[31][32][33]

Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)

-

Pyridazine derivatives

-

96-well microtiter plates

-

Inoculum of the microorganism standardized to a specific concentration (e.g., 0.5 McFarland standard)

Procedure:

-

Serial Dilution: Prepare serial two-fold dilutions of the pyridazine derivatives in the broth medium in a 96-well plate.

-

Inoculation: Add a standardized inoculum of the microorganism to each well.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

Observation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[8][34]

Vasorelaxant Activity Assay

This assay assesses the ability of a compound to relax pre-contracted arterial rings in an organ bath.

Materials:

-

Male Wistar rats

-

Physiological salt solution (PSS), e.g., Krebs-Henseleit solution

-

Contracting agent (e.g., phenylephrine or KCl)

-

Pyridazine derivatives

-

Organ bath system with force transducers

Procedure:

-

Tissue Preparation: Isolate the thoracic aorta from a rat and cut it into rings of 2-3 mm in length. Mount the rings in an organ bath containing PSS, maintained at 37°C and bubbled with 95% O2 and 5% CO2.[35]

-

Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1-2 grams.

-

Contraction: Induce a sustained contraction in the aortic rings using a contracting agent like phenylephrine (1 µM) or KCl (60 mM).

-

Compound Addition: Once a stable contraction is achieved, add the pyridazine derivatives in a cumulative concentration-dependent manner.

-

Data Recording and Analysis: Record the changes in tension. Express the relaxation as a percentage of the pre-contraction induced by the contracting agent. Calculate the EC50 value (the concentration of the compound that produces 50% of the maximal relaxation).[35]

Conclusion and Future Perspectives